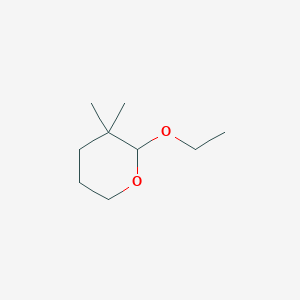

2-Ethoxy-3,3-dimethyltetrahydro-2h-pyran

Description

Structure

3D Structure

Properties

CAS No. |

87133-84-4 |

|---|---|

Molecular Formula |

C9H18O2 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-ethoxy-3,3-dimethyloxane |

InChI |

InChI=1S/C9H18O2/c1-4-10-8-9(2,3)6-5-7-11-8/h8H,4-7H2,1-3H3 |

InChI Key |

FRGBAYZFKUCJID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C(CCCO1)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 3,3 Dimethyltetrahydro 2h Pyran and Its Analogues

Strategies for Constructing the 2,2-Dimethyltetrahydro-2H-pyran Core

The construction of the tetrahydropyran (B127337) ring, particularly with gem-dimethyl substitution, requires robust and versatile synthetic strategies. A variety of cyclization reactions have been developed to access this important scaffold, often leveraging principles of stereochemical control to achieve desired isomeric forms.

Cyclization Reactions for Tetrahydropyran Ring Formation

The formation of the tetrahydropyran ring is commonly achieved through intramolecular cyclization reactions, where a tethered alcohol nucleophile attacks an electrophilic carbon. Several powerful methods have emerged as standard bearers in this field.

One of the most widely used strategies is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. nih.gov This reaction proceeds through an oxocarbenium ion intermediate, which is trapped by the internal π-nucleophile to form the THP ring. nih.gov The stereochemical outcome of the Prins cyclization can often be controlled by the reaction conditions and the nature of the substrates, allowing for the selective synthesis of different isomers. nih.gov Variations of this reaction, such as the Mukaiyama aldol (B89426)–Prins (MAP) cascade, have been developed to avoid side reactions by introducing a nucleophile that traps the reactive oxocarbenium ion intermediate. acs.org

Intramolecular hydroalkoxylation of δ-hydroxy olefins represents another direct route to tetrahydropyrans. This reaction can be catalyzed by various transition metals, such as platinum, gold, or cobalt, and tolerates a wide range of functional groups. nih.gov For instance, platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins has been shown to be effective for constructing the THP ring under mild conditions. nih.gov

Additionally, intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones offers a pathway to highly functionalized tetrahydropyrans. These reactions typically proceed with high trans-selectivity, placing the hydroxyl and iodomethyl groups on opposite faces of the newly formed ring. nih.gov

Enantioselective Approaches to Tetrahydropyran Scaffolds

Controlling the absolute stereochemistry during the formation of the tetrahydropyran ring is paramount for the synthesis of chiral natural products and pharmaceuticals. Enantioselective approaches utilize chiral catalysts or auxiliaries to direct the formation of a specific enantiomer.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans. rsc.org Small chiral organic molecules can catalyze reactions with high enantioselectivity, avoiding the use of metal catalysts. nih.gov

A notable example is the use of bifunctional quinine-based squaramide organocatalysts in a diastereo- and enantioselective Michael/Henry/ketalization cascade sequence. This multicomponent reaction, using substrates like acetylacetone, β-nitrostyrenes, and alkynyl aldehydes, can construct highly functionalized tetrahydropyrans with up to five contiguous stereocenters in good yields and with excellent enantiomeric excesses (93–99% ee) and diastereomeric ratios (dr > 20:1). nih.gov

The aldol reaction, a classic carbon-carbon bond-forming reaction, can be rendered enantioselective using organocatalysts like proline and its derivatives. nih.gov These catalysts facilitate the addition of an enolizable carbonyl compound to an aldehyde, creating β-hydroxy carbonyl derivatives that are key precursors for THP synthesis. nih.gov Furthermore, organocatalytic oxa-Michael reactions are frequently employed for the asymmetric cyclization step, providing a direct route to chiral tetrahydropyrans. researchgate.net

Table 1: Organocatalytic Synthesis of Functionalized Tetrahydropyrans

| Catalyst | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Quinine-based squaramide | Michael/Henry/ketalization | Acetylacetone, β-nitrostyrenes, alkynyl aldehydes | 27–80% | 93–99% | > 20:1 | nih.gov |

Chiral Auxiliary Mediated Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed. wikipedia.org This strategy is highly effective for synthesizing enantiomerically pure precursors that can then be cyclized to form tetrahydropyrans.

A widely used class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries can be attached to a carboxylic acid to direct diastereoselective alkylation or aldol reactions of the corresponding enolates. wikipedia.org For instance, a soft enolization followed by a diastereoselective aldol reaction with an aldehyde can establish two contiguous stereocenters simultaneously, which can be part of the backbone of a future tetrahydropyran. wikipedia.org

Another practical chiral auxiliary is pseudoephedrine. It can be used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols, which are versatile building blocks for THP synthesis. harvard.edu The resulting products can be obtained in high yields with little to no epimerization. harvard.edu

Transition-Metal Catalyzed Cyclization and Functionalization

Transition metals play a pivotal role in many modern synthetic transformations, including the formation of heterocyclic rings like tetrahydropyran. Palladium, in particular, has been utilized in elegant cascade reactions to construct complex THP-containing structures.

Palladium-catalyzed cascade cyclizations are powerful for rapidly assembling polycyclic scaffolds. rsc.org These reactions can form both carbon-carbon and carbon-heteroatom bonds in a single operation, leading to high step economy. rsc.org

A notable strategy is the palladium-catalyzed oxidative Heck redox-relay. This method allows for the stereoselective synthesis of 2,6-trans-tetrahydropyrans. nih.govacs.org The reaction involves the stereoselective formation of a C-C bond, after which the palladium catalyst "walks" along the alkyl chain via β-hydride elimination and migratory insertion steps, culminating in the formation of the tetrahydropyran ring. nih.govacs.org This strategy has been successfully applied to the synthesis of the natural product centrolobine. nih.gov

Another approach involves a palladium-catalyzed cascade that combines cyclization with a C–O bond formation. This methodology is effective for a wide range of substrates, producing the desired cyclic ethers in moderate to high yields. uchicago.edu Such cascade reactions showcase the versatility of palladium catalysis in constructing complex molecular architectures that feature the tetrahydropyran core. uchicago.edu

Table 2: Palladium-Catalyzed Synthesis of 2,6-trans-Tetrahydropyran Derivatives

| Pd Precatalyst | Ligand/Additive | Yield | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | (S)-PyrOx (L1), Cu(OAc)₂ | 70% | 99:1 | >20:1 | nih.gov |

Ring-Closing Metathesis for Pyran Ring Assembly

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various carbocyclic and heterocyclic rings, including the tetrahydropyran system. wikipedia.orgthieme-connect.de This reaction, catalyzed by metal complexes, typically those of ruthenium or molybdenum, facilitates the intramolecular coupling of two terminal alkene functionalities to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org

The general strategy for assembling a pyran ring via RCM involves the synthesis of an acyclic diene precursor containing an appropriately positioned oxygen atom. For the synthesis of precursors to 2-ethoxy-3,3-dimethyltetrahydro-2H-pyran, this would involve a diene ether. The RCM reaction cyclizes the diene to afford a dihydropyran, which can then be subjected to subsequent reduction (e.g., hydrogenation) to yield the saturated tetrahydropyran ring.

Key catalysts for this transformation include the well-defined Grubbs and Hoveyda–Grubbs catalysts, which are known for their functional group tolerance and high efficiency. The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the ring closure. beilstein-journals.org RCM is a key feature in the synthesis of macrolide antibiotics like Tiacumicin A and B, which contain complex polycyclic systems where ring formation is critical. nih.govuzh.chnih.gov While RCM is broadly applicable, its use for generating the specific 3,3-dimethyl substitution pattern requires a custom-designed diene precursor where the gem-dimethyl group is installed prior to the metathesis step.

Table 1: Common Catalysts for Ring-Closing Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | High activity, good for terminal alkenes. |

| Grubbs' Catalyst | Second | Higher activity, better for substituted alkenes, more stable. |

| Hoveyda-Grubbs' Catalyst | Second | More stable, allows for catalyst recovery and recycling. |

| Zhan Catalysts | - | Often used in industrial settings for improved stability and selectivity. drughunter.com |

Nucleophilic Ring Opening of Epoxide Precursors

The formation of tetrahydropyran rings via the intramolecular nucleophilic ring-opening of epoxides is a cornerstone of stereocontrolled synthesis. nih.govlibretexts.org This method relies on the high reactivity of the strained three-membered epoxide ring towards nucleophiles. chemistrysteps.com The strategy involves an acyclic precursor containing both an epoxide and a hydroxyl group. Under either acidic or basic conditions, the hydroxyl group acts as an intramolecular nucleophile, attacking one of the epoxide carbons in an SN2 fashion. This cyclization process is highly stereospecific and allows for precise control over the stereochemistry of the resulting tetrahydropyran ring.

In the context of synthesizing analogues of this compound, a key intermediate would be a hydroxy-epoxide. The regioselectivity of the ring-opening (i.e., which epoxide carbon is attacked) is governed by the reaction conditions and the substitution pattern of the epoxide.

Basic or Neutral Conditions : The nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide. libretexts.org

Acidic Conditions : The epoxide oxygen is first protonated, and the attack proceeds at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.org

This methodology has been successfully employed in the total synthesis of complex natural products like Irciniastatin A. acs.orgresearchgate.net In these syntheses, highly regioselective epoxide ring-opening reactions, sometimes catalyzed by Lewis acids such as Eu(OTf)₃, are used to construct the substituted tetrahydropyran core with high diastereoselectivity. acs.orgresearchgate.net

Introduction and Modification of the 2-Ethoxy Moiety

The 2-ethoxy group on the tetrahydropyran ring constitutes an acetal (B89532). This functionality is typically installed at the anomeric C2 position of the pyran ring. The most common method for its introduction involves the acid-catalyzed reaction of a cyclic hemiacetal with ethanol (B145695).

The synthesis sequence generally begins with a precursor that can form a δ-hydroxy aldehyde or ketone. This intermediate exists in equilibrium with its cyclic hemiacetal form. Treatment of this hemiacetal with ethanol in the presence of an acid catalyst (e.g., tosylic acid, pyridinium (B92312) p-toluenesulfonate) shifts the equilibrium towards the formation of the more stable acetal, releasing water as a byproduct. The ethoxy group's stereochemical orientation (axial vs. equatorial) is influenced by thermodynamic and kinetic factors, including the anomeric effect.

Alternatively, a lactone precursor can be partially reduced to the corresponding lactol (a cyclic hemiacetal) using a reagent like diisobutylaluminium hydride (DIBAL-H). The resulting lactol can then be trapped with ethanol under acidic conditions to form the desired 2-ethoxy tetrahydropyran. This method is particularly useful as it allows for the controlled formation of the required oxidation state at the anomeric carbon.

Alkylation and Functionalization at the 3,3-Dimethyl Positions

The introduction of the gem-dimethyl group at the C3 position is a critical step in the synthesis of the target compound. This functionalization is typically achieved through the α-alkylation of a carbonyl compound, such as a lactone or an ester, that serves as a precursor to the tetrahydropyran ring.

The process usually involves a two-step sequence:

Enolate Formation : A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the α-carbon of the carbonyl group, generating a reactive enolate.

Alkylation : The enolate is then treated with an electrophilic methyl source, most commonly methyl iodide (MeI) or dimethyl sulfate.

To install the second methyl group, the mono-methylated product is subjected to the same reaction sequence again. The successful execution of this double alkylation requires careful control of reaction conditions to avoid side reactions and ensure high yields. The presence of the first alkyl group can influence the stereoselectivity of the second alkylation if a chiral center is present elsewhere in the molecule. This α,α-dimethylation strategy is a key step in the synthesis of the C1-C6 fragment of Irciniastatin A, establishing the 3,3-dimethyltetrahydropyran core. acs.org

Total Synthesis Utilizing this compound as a Key Intermediate

The this compound scaffold is not merely a synthetic target but a crucial building block for constructing larger, more complex molecules of biological and pharmaceutical interest. Its defined stereochemistry and functional handles make it an ideal intermediate in multi-step total syntheses.

The utility of the this compound moiety is prominently displayed in the total synthesis of Irciniastatin A (also known as Psymberin). nih.gov Irciniastatin A is a potent cytotoxic agent isolated from marine sponges. researchgate.net Its structure features a complex tetrahydropyran core. In several reported total syntheses, a fragment corresponding to a derivative of 2-alkoxy-3,3-dimethyltetrahydro-2H-pyran is synthesized independently and then coupled with other key fragments of the molecule. acs.orgnih.govnih.gov For instance, the synthesis reported by Crimmins et al. involves a convergent union of an enolsilane with an oxocarbenium ion to generate the C8-C25 fragment containing the pyran ring. nih.gov

The Tiacumicin family of macrolide antibiotics, including the FDA-approved drug Fidaxomicin (Tiacumicin B), also contains substituted tetrahydropyran rings as part of their glycosidic side chains. nih.govchemrxiv.org While the exact 2-ethoxy-3,3-dimethyl substitution pattern may not be present, the synthetic strategies employed are highly relevant. Syntheses of Tiacumicins often involve the assembly of complex glycosyl donors, which are essentially functionalized pyran rings, and their subsequent coupling to the macrolide aglycone. nih.govuzh.chscispace.com These syntheses showcase advanced methods like β-selective glycosylation and ring-closing metathesis to construct the macrocyclic and heterocyclic portions of the molecule. nih.govuzh.ch

The synthesis of complex molecules like Irciniastatin A highlights the strategic advantage of a convergent approach over a linear one.

Convergent Synthesis : A convergent strategy involves the independent synthesis of several key fragments (intermediates) of the target molecule. These fragments are then joined together in the later stages of the synthesis. This approach is generally more efficient for several reasons:

It allows for the parallel synthesis of fragments, saving time.

It facilitates the preparation of analogues for structure-activity relationship (SAR) studies by allowing for modifications to be made to individual fragments before they are coupled.

Table 2: Comparison of Synthetic Route Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Reagents are added sequentially to build the molecule from one end to the other. | Conceptually straightforward. | Overall yield can be very low for long sequences; failures in early steps are costly. |

| Convergent | Key fragments of the molecule are synthesized separately and then coupled together. | Higher overall yields; allows for parallel synthesis; facilitates analogue creation. nih.gov | Requires more complex strategic planning and development of reliable coupling reactions. |

Alternative Synthetic Approaches to Tetrahydropyran Structures (e.g., Microwave-Assisted Synthesis)

The synthesis of tetrahydropyran rings, a crucial structural motif in many biologically active molecules, has traditionally relied on conventional heating methods. nih.gov However, these methods often necessitate long reaction times, high temperatures, and can lead to the formation of unwanted byproducts. chemicaljournals.com In response to these limitations, modern synthetic chemistry has shifted towards more efficient, rapid, and environmentally benign methodologies. researchgate.net Among these, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for the construction of heterocyclic compounds, including the tetrahydropyran framework. chemicaljournals.comresearchgate.net

Microwave-assisted synthesis utilizes the ability of polar molecules (solvents or reactants) to absorb microwave energy and convert it into heat. nih.gov This process, known as dielectric heating, allows for rapid, uniform, and efficient heating of the reaction mixture, a significant advantage over the slow and inefficient heat transfer of conventional oil baths. chemicaljournals.comnih.gov The key benefits of MAOS include dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced reaction selectivity, and simplified work-up procedures. chemicaljournals.comresearchgate.net

One of the prominent reactions adapted for MAOS in tetrahydropyran synthesis is the Prins cyclization. For example, a bismuth(III) chloride-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde has been successfully employed to synthesize 4-chloro-cis-2,6-disubstituted tetrahydropyran derivatives as single diastereomers. nih.gov This approach highlights the ability of microwave irradiation to facilitate stereoselective transformations efficiently.

Multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, also benefit significantly from microwave assistance. The one-pot, three-component synthesis of various tetrahydrobenzo[b]pyran derivatives has been effectively carried out under microwave irradiation, demonstrating the technique's utility in building fused pyran ring systems. proquest.comnih.gov

Furthermore, cycloaddition reactions, fundamental in ring formation, are notably accelerated by microwave energy. The Hetero-Diels-Alder reaction, a common strategy for accessing tetrahydropyran structures, can be performed under microwave conditions to significantly reduce reaction times and improve yields. nih.govnih.gov Research has shown that Diels-Alder reactions that take hours under conventional heating can be completed in minutes with microwave irradiation, often with higher chemoselectivity. cem.comresearchgate.net

The following table provides a comparative overview of reaction conditions for the synthesis of various pyrimidine (B1678525) and pyran derivatives using conventional heating versus microwave irradiation, illustrating the typical advantages of the latter.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Biginelli Condensation (Tetrahydropyrimidine Synthesis) | Conventional Heating | 5-6 hours | 70-80 | foliamedica.bg |

| Biginelli Condensation (Tetrahydropyrimidine Synthesis) | Microwave Irradiation | 22-24 minutes | 85-95 | foliamedica.bgsemanticscholar.org |

| Diels-Alder Reaction (Barrelene-fused Chlorin Synthesis) | Conventional Heating (200 °C) | 8 hours | 22 | researchgate.net |

| Diels-Alder Reaction (Barrelene-fused Chlorin Synthesis) | Microwave Irradiation | Minutes | 83 | researchgate.net |

| Synthesis of 2-quinolinone-fused γ-lactones | Conventional Heating | 4 hours | Lower Yield | nih.gov |

| Synthesis of 2-quinolinone-fused γ-lactones | Microwave Irradiation (130 °C) | 10 seconds | 33-45 | nih.gov |

Beyond MAOS, several other modern strategies are employed for the construction of the tetrahydropyran ring. These include:

Prins Cyclization: An acid-catalyzed reaction between an alkene and an aldehyde, which is one of the most convergent strategies for creating 2,6-disubstituted tetrahydropyrans. ntu.edu.sgorganic-chemistry.org

Hetero-Diels-Alder Reactions: A powerful cycloaddition method for forming six-membered heterocyclic rings. nih.govnih.gov

Ring-Closing Metathesis (RCM): A versatile method for the formation of cyclic compounds, including tetrahydropyrans. nih.govresearchgate.net

Intramolecular Oxa-Michael Reactions: A key strategy involving the intramolecular conjugate addition of an oxygen nucleophile. nih.govresearchgate.net

Cyclizations onto Epoxides: Involving the intramolecular ring-opening of an epoxide by a hydroxyl group. nih.govrsc.org

These alternative methodologies, particularly microwave-assisted synthesis, represent a significant advancement in the field, offering chemists more efficient, rapid, and sustainable routes to synthesize complex tetrahydropyran structures and their analogues.

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxy 3,3 Dimethyltetrahydro 2h Pyran Derivatives

Ring-Opening Reactions and Subsequent Derivatization

The tetrahydropyran (B127337) ring, particularly in its activated forms such as 2-alkoxy derivatives, can undergo nucleophilic ring-opening reactions. nih.gov These reactions are a powerful tool for converting the cyclic ether into a linear structure with multiple functional groups, which can then be further modified.

An example of this is the electrophilic ring-opening of 2-alkoxy-3,4-dihydropyrans with nucleophiles like thiols or thiophenols. nih.govcas.cn This reaction effectively cleaves the C-O bond of the ether. Research has demonstrated that reacting a 2-alkoxy-3,4-dihydropyran with two molecules of a thiol or thiophenol leads to a product containing both a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment. cas.cn

A potential mechanism involves an intermediate product from a ring-opening monotransthioacetalization, which can be isolated when using a catalyst such as Lithium Bromide (LiBr). nih.govcas.cn This intermediate can then react with other nucleophiles, allowing for the synthesis of unsymmetrical, double-substituted products in high yields. cas.cn This stepwise derivatization highlights the synthetic utility of the ring-opening strategy for creating diverse molecular architectures.

| Reactant | Nucleophile | Catalyst | Key Product Feature | Citation |

| 2-Alkoxy-3,4-dihydropyran | Thiophenol/Thiol (2 eq.) | None specified | 1,3-dicarbonyl and bis(alkylthio)methane moieties | nih.govcas.cn |

| 2-Alkoxy-3,4-dihydropyran | Thiophenol (1 eq.) | LiBr | Ring-opening monotransthioacetalization product | cas.cn |

| Monotransthioacetalization Product | Indole / 2,4-dimethylthiophenol | Not specified | Unsymmetrical double-substituted product | cas.cn |

Oxidation Processes Leading to Tetrahydropyran Lactones and Dioxones

The oxidation of the tetrahydropyran ring, specifically at the carbon atom adjacent to the ring oxygen (the α-position), is a key transformation for synthesizing tetrahydropyran-based lactones (cyclic esters). These lactones are valuable intermediates and are present in many biologically active molecules.

Several methods exist for this transformation. The Baeyer-Villiger oxidation is a classic method for converting cyclic ketones to lactones, and biocatalytic versions using Baeyer-Villiger monooxygenases (BVMOs) offer high enantioselectivity. nih.gov

More direct routes involve the catalytic oxidation of the cyclic ether itself. Various crystalline microporous metallosilicates, particularly titanosilicates, have been shown to catalyze the liquid-phase oxidation of cyclic ethers to their corresponding lactones using dilute aqueous hydrogen peroxide (H₂O₂) as the oxidant. The proposed mechanism suggests that a titanium hydroperoxo complex forms and oxidizes the α(C-H) bond of the ether to an α-hydroxylated intermediate, which is then further oxidized to the lactone. Another approach uses gold nanoparticles supported on ceria (Au/CeO₂) to catalyze the selective aerobic oxidation of cyclic ethers to lactones with molecular oxygen (O₂), avoiding the need for other additives. rsc.org The development of greener oxidation procedures using reagents like Oxone in aqueous solutions also allows for the efficient conversion of cyclic ketones into lactones while avoiding hydrolysis. unimi.it

| Substrate | Oxidant | Catalyst System | Product Type | Citation |

| Cyclic Ketone | Molecular Oxygen (O₂) | Baeyer-Villiger Monooxygenases (BVMOs) | Enantiomerically pure lactone | nih.gov |

| Tetrahydrofuran | Aqueous H₂O₂ | Titanosilicates (e.g., TS-1) | γ-Butyrolactone | |

| Cyclic Ethers | Molecular Oxygen (O₂) | Au/CeO₂ | Lactone | rsc.org |

| Cyclic Ketones | Oxone | None (in buffered water) | Lactone | unimi.it |

Reduction Reactions of Unsaturated Precursors

The synthesis of the saturated tetrahydropyran ring often begins with an unsaturated precursor, such as a dihydropyran. The reduction of the carbon-carbon double bond within the ring is a crucial step to yield the final saturated scaffold.

Catalytic hydrogenation is a common and efficient method for this transformation. For instance, 3,4-dihydropyran (DHP), which can be derived from renewable biomass, can be hydrogenated to produce tetrahydropyran (THP). rsc.org This reaction has been demonstrated to proceed with high selectivity (>99.8%) and yield (98%) in a continuous flow reactor using a Nickel on silica (B1680970) (Ni/SiO₂) catalyst at temperatures between 150–200 °C. rsc.org The kinetics of this reaction suggest a mechanism where the rate-limiting step is the hydrogenation of the dihydropyran molecule adsorbed onto the catalyst surface. rsc.org

For α,β-unsaturated carbonyl compounds within a tetrahydropyran system, selective reduction of the C=C double bond (1,4-reduction or conjugate reduction) without affecting the carbonyl group is often desired. Various reagents and catalyst systems have been developed for this purpose, including iridium-catalyzed transfer hydrogenation using formic acid as a hydride source. mdpi.com Other methods utilize reagents like lithium aluminium hydride in the presence of lanthanoid salts to selectively reduce the carbonyl group (1,2-reduction) while leaving the double bond intact. rsc.org

| Unsaturated Precursor | Reagent/Catalyst | Product | Key Features | Citation |

| 3,4-Dihydropyran (DHP) | H₂ over Ni/SiO₂ | Tetrahydropyran (THP) | High yield (98%) and selectivity (>99.8%) | rsc.org |

| α,β-Unsaturated Ketone | Hantzsch dihydropyridine | Saturated Ketone | Effective for conjugated aromatic substrates | organic-chemistry.org |

| α,β-Unsaturated Carbonyl | Formic acid / Iridium catalyst | Saturated Carbonyl | 1,4-reduction (conjugate addition of hydride) | mdpi.com |

Condensation and Amination Reactions of Tetrahydropyran Scaffolds

Further functionalization of the tetrahydropyran scaffold can be achieved through condensation and amination reactions, which introduce new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are vital for building more complex molecules for applications in drug discovery. researchgate.net

Condensation reactions, such as the Prins cyclization, are powerful methods for forming the tetrahydropyran ring itself from a homoallylic alcohol and an aldehyde. organic-chemistry.org This reaction proceeds through a cyclization onto an oxocarbenium ion intermediate. The Hantzsch condensation is another example, used to synthesize dihydropyridines, which share structural similarities and can be applied in related heterocyclic chemistry. researchgate.net

Amination involves the introduction of a nitrogen-containing functional group. Functionalized tetrahydropyran scaffolds, such as a 4-hydroxytetrahydropyran, can be converted to a 4-azidotetrahydropyran. The azide group can then be reduced to a primary amine, providing a key point for further diversification. researchgate.net Another strategy is the direct C-H amination of cyclic ethers. For example, copper-catalyzed cross-dehydrogenative coupling (CDC) can form a bond between the α-carbon of tetrahydropyran and the nitrogen of an indole or carbazole derivative. researchgate.net Reductive amination of tetrahydropyran-4-ones is also a widely used method to introduce a diverse range of amine substituents at the 4-position of the ring. nih.gov

| Reaction Type | Substrate | Reagent(s) | Product | Citation |

| Amination | 4-Hydroxytetrahydropyran | 1. Azide source 2. Reducing agent | 4-Aminotetrahydropyran | researchgate.net |

| C-H Amination | Tetrahydropyran | Indole/Carbazole, CuCl₂/bipy, DTBP | N-(tetrahydro-2H-pyran-2-yl) derivative | researchgate.net |

| Reductive Amination | Tetrahydropyran-4-one | Amine, reducing agent | 4-Amino-tetrahydropyran derivative | nih.gov |

Esterification and Amidation of Tetrahydropyran-Containing Compounds

When the tetrahydropyran scaffold bears a carboxylic acid functional group, it can readily undergo esterification and amidation reactions. These transformations are fundamental for creating libraries of compounds for biological screening, as esters and amides are common functional groups in pharmaceuticals.

Esterification is typically achieved by reacting the tetrahydropyran-containing carboxylic acid with an alcohol in the presence of an acid catalyst. For example, (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid has been converted to its corresponding methyl, ethyl, and propyl esters by reaction with methanol, ethanol (B145695), and 1-propanol, respectively. nih.govjst.go.jpscribd.com Iodine has also been investigated as a mild and efficient catalyst for such esterifications. jst.go.jp

Amidation, the formation of an amide from a carboxylic acid and an amine, often requires activation of the carboxylic acid. A common method involves converting the carboxylic acid to a more reactive acyl halide (e.g., an acyl chloride) by treating it with a halogenating agent. wipo.int This activated intermediate then readily reacts with a primary or secondary amine to form the corresponding tetrahydropyran-4-carboxamide. wipo.int Direct amidation methods using catalysts like titanium tetrafluoride (TiF₄) have also been developed, providing an efficient route to carboxamides and peptides from carboxylic acids and amines. researchgate.net

| Starting Material | Reagent(s) | Reaction Type | Product | Citation |

| Tetrahydropyran-carboxylic acid | Methanol, Ethanol, or 1-Propanol / Acid catalyst | Esterification | Methyl, Ethyl, or Propyl tetrahydropyran-carboxylate | nih.govjst.go.jp |

| Tetrahydropyran-4-carboxylic acid | 1. Halogenating agent 2. Amine | Amidation | Tetrahydropyran-4-carboxamide | wipo.int |

| Carboxylic Acid | Amine / TiF₄ catalyst | Direct Amidation | Carboxamide | researchgate.net |

Structural Characterization and Advanced Spectroscopic Analysis of 2 Ethoxy 3,3 Dimethyltetrahydro 2h Pyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their proximity to one another. For 2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran, the spectrum would exhibit characteristic signals for the protons on the pyran ring and the ethoxy substituent.

The key proton is the anomeric proton at the C2 position (H-2), which, being adjacent to two oxygen atoms, is significantly deshielded and would appear far downfield. Its chemical shift and multiplicity are diagnostic of the stereochemistry at this center. The protons of the ethoxy group would appear as a quartet (CH₂) and a triplet (CH₃), a classic ethyl group pattern. The gem-dimethyl groups at the C3 position would appear as two distinct singlets, as the two methyl groups are diastereotopic. The remaining protons on the pyran ring (at C4, C5, and C6) would produce complex multiplets in the upfield region.

Based on analogous structures, the expected chemical shifts (δ) in a solvent like CDCl₃ are summarized in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Coupling Interactions |

| H-2 (anomeric) | ~4.6 - 4.8 | dd or t | J-coupling with H-4 protons |

| -O-CH₂ -CH₃ | ~3.4 - 3.8 | q | J-coupling with -CH₃ protons |

| -O-CH₂-CH₃ | ~1.1 - 1.3 | t | J-coupling with -CH₂- protons |

| H-6 (axial/equatorial) | ~3.5 - 4.0 | m | Geminal and vicinal coupling |

| H-4, H-5 | ~1.4 - 1.9 | m | Complex overlapping multiplets |

| C(CH₃)₂ | ~0.9 - 1.2 | s | Two distinct singlets |

This interactive table presents predicted ¹H NMR data based on known substituent effects in tetrahydropyran (B127337) systems.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal would be observed for each unique carbon atom.

The anomeric carbon (C2) is the most deshielded carbon of the pyran ring due to its attachment to two oxygen atoms, causing its signal to appear significantly downfield. libretexts.org The quaternary carbon at C3, substituted with two methyl groups, would also have a characteristic chemical shift. The carbons of the ethoxy group and the two methyl groups would appear in the upfield, aliphatic region of the spectrum. libretexts.org

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C2 (anomeric) | ~98 - 102 | Highly deshielded by two oxygen atoms. |

| C6 | ~62 - 65 | Carbon adjacent to ring oxygen. |

| -O-CH₂ -CH₃ | ~60 - 64 | Ethoxy methylene (B1212753) carbon. |

| C4, C5 | ~20 - 35 | Aliphatic ring carbons. |

| C3 (quaternary) | ~30 - 40 | Substituted with two methyl groups. |

| C(CH₃)₂ | ~20 - 30 | Two distinct signals for the methyl carbons. |

| -O-CH₂-CH₃ | ~15 - 18 | Ethoxy methyl carbon. |

This interactive table presents predicted ¹³C NMR data. The presence of nine distinct signals would confirm the proposed structure.

Two-dimensional NMR techniques are crucial for making unambiguous assignments and determining stereochemistry. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable as it identifies protons that are close to each other in space, regardless of their through-bond connectivity. youtube.com

For this compound, a 2D-NOESY spectrum would be used to determine the relative stereochemistry at the anomeric C2 center. This carbon is a stereocenter, and the ethoxy group can be oriented either axially or equatorially.

Axial Ethoxy Group: If the ethoxy group is in an axial position, the anomeric proton (H-2) would be equatorial. A NOESY experiment would show spatial correlations between the protons of the ethoxy group and the axial protons on the same side of the ring (e.g., H-4 axial and H-6 axial).

Equatorial Ethoxy Group: If the ethoxy group is equatorial, the anomeric proton (H-2) would be axial. This axial proton would show strong NOE correlations to the other axial protons at C4 and C6. kau.edu.sa

By observing these specific through-space correlations, the exact 3D conformation and relative stereochemistry of the molecule can be confidently assigned. longdom.org

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural information based on its fragmentation pattern. For this compound (C₉H₁₈O₂), the expected molecular weight is approximately 158.24 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) at m/z = 158 would be observed. The primary fragmentation pathway for 2-alkoxytetrahydropyrans involves the loss of the alkoxy group. nist.govmiamioh.edu A major fragmentation pathway would be the cleavage of the C2-O(ethoxy) bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give a stable oxonium ion at m/z = 113. Another characteristic fragmentation is the loss of ethanol (B145695) (HOCH₂CH₃, 46 Da) via hydrogen rearrangement, followed by the loss of an alkyl radical from the ring. nih.gov

The presence of the gem-dimethyl group at C3 would also influence fragmentation, potentially leading to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to give a peak at m/z = 143, or the loss of a propyl fragment.

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 158 | [M]⁺ | Molecular Ion |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 113 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 85 | [C₅H₉O]⁺ | Cleavage of the pyran ring |

| 71 | [C₄H₇O]⁺ | Further fragmentation |

This interactive table summarizes the expected key fragments in the mass spectrum of this compound.

Chromatographic Separations and Analytical Techniques

The purification of synthetic compounds is a critical step to ensure that subsequent analyses are performed on a pure substance. Flash column chromatography is the standard method for this purpose in a research setting. orgsyn.org

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or mixture of solvents) to separate compounds based on their polarity. youtube.com For a moderately polar compound like this compound, silica gel is an effective stationary phase. nih.gov

The process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of a packed silica gel column. libretexts.org A solvent system, the mobile phase, is then passed through the column under positive pressure. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically used. The polarity of the eluent is optimized using thin-layer chromatography (TLC) beforehand to ensure the desired compound has a retention factor (Rƒ) of approximately 0.2-0.4 for optimal separation. rochester.edu As the eluent flows through the column, less polar impurities travel faster, while more polar impurities move slower, allowing for the collection of the pure compound in separate fractions. youtube.com

Chiral Gas Chromatography for Enantiomeric Purity Determination4.3.3. Studies on Enantioselective Recognition Mechanisms

Without any research data on this specific compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Studies of 2 Ethoxy 3,3 Dimethyltetrahydro 2h Pyran

Conformational Analysis and Energetic Profiles

The three-dimensional structure of 2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran is not static; the tetrahydropyran (B127337) (THP) ring is flexible and can adopt several conformations. The most significant of these are the chair and boat forms. Computational methods are used to determine the geometry of these conformers and their relative energies to predict the most stable and, therefore, most abundant structures. cwu.edu

For substituted tetrahydropyrans, the chair conformation is generally the most stable. The key conformational question for this compound revolves around the orientation of the ethoxy group at the C-2 position (the anomeric carbon). This group can be either in an axial or an equatorial position.

A critical stereoelectronic phenomenon known as the anomeric effect governs this preference. wikipedia.orgscripps.edu The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to favor the axial orientation, even though this position is typically more sterically hindered. wikipedia.org This stabilization arises from a hyperconjugation interaction between a lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond of the ethoxy group. wikipedia.orgdypvp.edu.in This interaction is geometrically optimal when the ethoxy group is in the axial position. wikipedia.org

Table 1: Calculated Relative Energies for Axial vs. Equatorial Conformers of a Model 2-Alkoxytetrahydropyran

| Conformer | Method/Basis Set | Relative Energy (ΔE) in kJ/mol (Gas Phase) | Population at 298 K (%) |

|---|---|---|---|

| Axial Ethoxy | DFT/B3LYP/6-31G(d) | 0.00 | ~85% |

Note: Data are representative examples based on typical values for 2-alkoxytetrahydropyrans to illustrate the anomeric effect.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electron distribution and inherent reactivity of this compound. nih.gov By calculating the molecular orbitals, one can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. mdpi.com

For this molecule, the HOMO is expected to have significant contributions from the lone pair electrons on the two oxygen atoms. The LUMO would likely be associated with the σ* antibonding orbitals of the C-O bonds. A molecular electrostatic potential (MEP) map can also be calculated, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are found around the oxygen atoms, indicating areas susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.

Reactivity descriptors, derived from DFT calculations, can quantify these tendencies. For instance, the analysis of frontier molecular orbitals can predict that the acetal (B89532) linkage is the most reactive site, particularly towards acid-catalyzed hydrolysis.

Table 2: Representative Calculated Electronic Properties for a Tetrahydropyran Acetal

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability |

Note: These values are illustrative for a generic 2-alkoxytetrahydropyran derivative and serve to demonstrate the type of data generated from quantum chemical calculations.

Mechanistic Studies of Reactions Involving Tetrahydropyran Moieties

The tetrahydropyran acetal in this compound is a key functional group. It is stable under basic and neutral conditions but is readily cleaved under acidic conditions. Computational chemistry is invaluable for studying the mechanism of this hydrolysis reaction. nih.gov

The acid-catalyzed hydrolysis proceeds via a multi-step mechanism:

Protonation: An acid catalyst protonates one of the oxygen atoms of the acetal, with the ring oxygen being a likely site.

Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: The resulting intermediate is deprotonated to yield the final hemiacetal product (which further opens to an aldehyde) and ethanol (B145695).

Computational modeling can map the entire reaction pathway, calculating the energies of reactants, transition states, and intermediates. nih.gov This allows for the determination of activation energy barriers, confirming the rate-determining step and providing a detailed understanding of the electronic and structural changes that occur throughout the reaction. nih.gov For instance, calculations can confirm the planar geometry and charge distribution of the critical oxocarbenium ion intermediate. Similar computational approaches are used to study other reactions, such as those involving the formation of THP rings or the use of alkoxy radicals for functionalization. organic-chemistry.orgmdpi.comnih.gov

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational quantum chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. wikipedia.orgnih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is a common application. researchgate.netd-nb.infonih.gov The process involves first obtaining an accurate, energy-minimized 3D structure of the molecule (often considering the Boltzmann-averaged contribution of different stable conformers). Then, the magnetic shielding tensors for each nucleus are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Predicted spectra can help assign complex experimental spectra and distinguish between different isomers or conformers. acs.orgnmrdb.org

Vibrational Spectroscopy (IR and Raman): Theoretical infrared (IR) and Raman spectra can be simulated by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). arxiv.orgarxiv.org This calculation yields the vibrational frequencies and normal modes of the molecule. scifiniti.com The intensities of IR peaks are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. nih.gov Calculated frequencies are often systematically higher than experimental ones due to approximations in the theory and the neglect of anharmonicity, so they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. scifiniti.com

Table 3: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |

|---|---|---|

| H at C-2 | 4.65 | 4.6 - 4.8 |

| -O-CH ₂-CH₃ | 3.50 (diastereotopic) | 3.4 - 3.8 |

| -O-CH₂-CH ₃ | 1.20 | 1.1 - 1.3 |

Note: Predicted values are hypothetical examples from a typical DFT/GIAO calculation. Experimental ranges are based on analogous structures.

Table 4: Example of Predicted vs. Experimental IR Frequencies for Key Vibrational Modes

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | 2955 | 2850 - 3000 |

| C-O Stretch (Acetal) | 1120 | 1080 - 1150 |

Note: Predicted values are representative of scaled quantum chemical calculations.

Applications and Functional Roles of 2 Ethoxy 3,3 Dimethyltetrahydro 2h Pyran in Contemporary Chemical Synthesis

Role as a Versatile Building Block in Organic Chemistry

The tetrahydropyran (B127337) skeleton is a fundamental building block in the synthesis of numerous complex organic molecules. The inherent conformational preferences of the six-membered ring, along with the ability to introduce various substituents with well-defined stereochemistry, make tetrahydropyran derivatives highly valuable synthons. They are frequently employed in convergent synthetic strategies where the pre-functionalized tetrahydropyran core is coupled with other fragments to assemble the final target molecule. The versatility of this framework stems from the various synthetic transformations that can be performed on the ring, including the introduction of functional groups at different positions, which can then be elaborated into more complex structures.

Key Intermediate in the Synthesis of Complex Molecular Architectures

Substituted tetrahydropyrans are critical intermediates in the synthesis of a wide range of natural products, including polyether antibiotics, marine toxins, and other biologically active compounds. nih.gov The stereocontrolled synthesis of these intermediates is a key challenge and a major focus of modern organic synthesis. Various synthetic strategies, such as intramolecular cyclizations, cycloadditions, and rearrangements, are employed to construct the tetrahydropyran ring with the desired substitution pattern and stereochemistry. Once formed, these tetrahydropyran intermediates serve as the core structure upon which the remainder of the complex molecule is built.

Development of Chiral Scaffolds and Auxiliaries based on the Tetrahydropyran Framework

The rigid and well-defined chair-like conformation of the tetrahydropyran ring makes it an excellent scaffold for the development of chiral auxiliaries and ligands for asymmetric synthesis. By attaching chiral substituents to the tetrahydropyran core, chemists can create a chiral environment that can influence the stereochemical outcome of a wide variety of chemical reactions. These chiral tetrahydropyran-based auxiliaries can be used to control the stereoselectivity of reactions such as aldol (B89426) additions, Diels-Alder reactions, and alkylations. After the desired stereocenter is created, the auxiliary can often be removed and recycled. While the development of chiral scaffolds based on the tetrahydropyran framework is an active area of research, specific examples involving 2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran are not prominently featured in the available literature.

Future Research Directions and Emerging Trends in 2 Ethoxy 3,3 Dimethyltetrahydro 2h Pyran Chemistry

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The precise control of stereochemistry is paramount in modern organic synthesis, as the spatial arrangement of atoms in a molecule dictates its biological activity. Future research into the synthesis of 2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran will heavily emphasize the discovery and optimization of novel catalytic systems capable of high stereoselectivity. The tetrahydropyran (B127337) core is a common feature in many bioactive molecules, making the development of methods for its asymmetric synthesis a significant goal. nih.gov

Current research in the broader field of tetrahydropyran synthesis has highlighted several promising catalytic approaches that could be adapted. These include metal-free ring-expansion reactions and asymmetric "clip-cycle" reactions catalyzed by chiral phosphoric acids. Organocatalysis, in particular, has emerged as a powerful tool for constructing enantiomerically pure heterocyclic compounds like tetrahydropyrans.

Future investigations will likely focus on:

Transition-Metal Catalysis: Developing new catalysts based on metals like iridium, copper, or gold to facilitate asymmetric cyclization reactions, offering high turnover numbers and excellent control over the formation of specific stereoisomers.

Organocatalysis: Designing novel small organic molecule catalysts, such as chiral Brønsted acids or amines, to promote enantioselective oxa-Michael or Prins cyclization reactions, avoiding the cost and toxicity associated with heavy metals.

| Catalyst Type | Reaction | Potential Advantages | Reference |

|---|---|---|---|

| Chiral Phosphoric Acids (CPA) | Intramolecular Oxa-Michael Addition | High enantioselectivity, metal-free conditions. | nih.gov |

| Copper(II) Complexes | Asymmetric Henry / Oxa-Michael Reaction | Excellent diastereoselectivity and enantioselectivity. | General Knowledge |

| Iridium-based Catalysts | Asymmetric Hydrogenation | High yields and enantioselectivities for related N-heterocycles. | General Knowledge |

| Brønsted Acids | Microwave-Assisted Ring-Expansion | Metal-free, scalable, and rapid synthesis. | nih.gov |

Integration of Chemoenzymatic Approaches for Enhanced Selectivity

Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the unparalleled selectivity of biocatalysts, represents a significant frontier for producing complex molecules like this compound. Enzymes operate under mild conditions and can distinguish between subtle differences in substrate structure, offering a level of regio- and stereoselectivity that is often difficult to achieve with traditional chemical catalysts alone.

A key area of future research will be the identification and engineering of enzymes that can act on precursors to the target molecule. For instance, ketoreductases (KREDs) have been successfully used in the asymmetric reduction of a substituted tetrahydropyranone to its corresponding alcohol with exceptional enantioselectivity (>99% ee). researchgate.net This process utilized a second enzyme, glucose dehydrogenase (GDH), for the in situ recycling of the essential NADPH cofactor, making the process economically viable for large-scale production. researchgate.net

Emerging trends in this area include:

Enzyme Screening and Engineering: Discovering novel enzymes from natural sources or using protein engineering to tailor existing enzymes to accept specific non-natural substrates relevant to the synthesis of this compound.

Biocatalytic Cascades: Designing multi-enzyme, one-pot reaction sequences that mimic metabolic pathways to build the tetrahydropyran core from simple starting materials with high efficiency.

Tandem Chemical and Enzymatic Reactions: Combining a chemical cyclization step with a subsequent enzymatic resolution or desymmetrization to achieve high enantiopurity.

| Enzyme Class | Application | Key Benefit | Reference |

|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of ketone precursors | Extremely high enantioselectivity (>99% ee) | researchgate.net |

| Lipases | Kinetic resolution of racemic alcohols or esters | Wide substrate scope and tolerance for organic solvents. | mdpi.com |

| Dehydrogenases (e.g., GDH) | Cofactor regeneration (NADPH/NADH) | Improves economic viability and process efficiency. | researchgate.net |

| Baeyer-Villiger Monooxygenases | Oxidation of cyclic ketones to lactones | High regioselectivity and stereoselectivity. | mdpi.com |

Sustainable and Green Chemistry Methodologies for Tetrahydropyran Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on the synthesis of this compound will undoubtedly prioritize the development of more sustainable and environmentally benign methodologies. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key directions for applying green chemistry to tetrahydropyran synthesis include:

Use of Renewable Feedstocks: Investigating starting materials derived from biomass, such as levoglucosenone, which can be converted into valuable chiral intermediates for heterocycle synthesis. mdpi.com

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or solvents derived from renewable sources. Some modern synthetic methods, such as those employing microwave assistance, can use solvents with lower boiling points, expanding the palette of environmentally friendly options. nih.govnih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes. nih.gov Continuous flow processing is another emerging technology that offers better heat transfer, safety, and scalability compared to traditional batch methods.

Atom Economy: Designing reactions, such as [4+2] cycloadditions (Diels-Alder reactions), where the majority of the atoms from the reactants are incorporated into the final product, thus minimizing waste. nih.gov

| Aspect | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvents | High-boiling point petroleum-based solvents (e.g., decalin, xylene) | Renewable solvents, water, or lower-boiling point solvents in closed systems. | nih.gov |

| Energy Source | Conventional heating (oil baths) requiring long reaction times. | Microwave irradiation or continuous flow reactors for rapid heating. | nih.gov |

| Catalysts | Stoichiometric reagents or heavy metal catalysts. | Catalytic amounts of recyclable organocatalysts or biocatalysts. | nih.govmdpi.com |

| Starting Materials | Petroleum-derived feedstocks. | Biomass-derived chemicals (e.g., from furfural (B47365) or levoglucosenone). | mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Ethoxy-3,3-dimethyltetrahydro-2H-pyran?

- Methodological Answer : The compound is typically synthesized via diastereoselective oligomerization using copper(II)–bisphosphine catalysts (e.g., L3 ligands) under optimized reaction conditions. For example, allyltrimethylsilane or epoxy silane precursors react with aldehydes in the presence of BF₃·OEt₂ to yield tetrahydropyran derivatives. NMR (¹H and ¹³C) and MS (EI/CI) are critical for structural validation .

| Key Reaction Parameters |

|---|

| Catalyst: Cu(II)–bisphosphine (L3) |

| Solvent: Dichloroethane or THF |

| Temperature: Room temperature |

| Yield: 57–84% (depending on substituents) |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Coupling constants (e.g., J = 6–12 Hz for axial-equatorial protons) and chemical shifts (δ 1.2–4.5 ppm for ethoxy and methyl groups) confirm stereochemistry and substituent positions .

- Mass Spectrometry (EI/CI) : Fragmentation patterns (e.g., m/z peaks corresponding to loss of ethoxy or methyl groups) validate molecular weight and functional groups .

- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Hazard Identification : Highly flammable (UN 2376), with skin/eye irritation risks. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep away from oxidizers and strong acids/bases to prevent exothermic reactions .

- Spill Management : Absorb with inert material (e.g., sand) and avoid water contamination .

Advanced Research Questions

Q. How can stereochemical discrepancies in substituted tetrahydropyrans be resolved during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Computational Modeling : Density Functional Theory (DFT) predicts thermodynamic stability of stereoisomers. For example, axial substituents (e.g., 3,3-dimethyl groups) reduce ring strain, favoring one diastereomer .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalyst loading to favor desired pathways. Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability .

Q. What role do computational models play in predicting the reactivity of this compound?

- Methodological Answer :

- Thermodynamic Parameters : Peng-Robinson equations model critical properties (e.g., Tc = 512 K, Pc = 3.2 MPa) to predict phase behavior .

- Reactivity Simulations : Molecular dynamics (MD) simulations assess nucleophilic substitution pathways, highlighting steric effects from 3,3-dimethyl groups on reaction rates .

- Solvent Effects : COSMO-RS calculations optimize solvent selection (e.g., dichloroethane vs. THF) for improved yield and selectivity .

Q. How can multi-component reactions (MCRs) be leveraged to synthesize functionalized tetrahydropyran derivatives?

- Methodological Answer :

-

Four-Component Reactions : Combine arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones to generate 3,4-dihydropyran-2-ones. Selectivity between pyran and pyridinone products depends on diketone ring size and catalyst (e.g., organocatalysts like proline derivatives) .

-

Domino Reactions : Sequential Michael addition and cyclization steps using asymmetric organocatalysis (e.g., cinchona alkaloids) achieve enantioselectivity >90% .

MCR Optimization Catalyst: L-Proline (20 mol%) Solvent: Ethanol/water (3:1) Yield: 65–78%

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for tetrahydropyran derivatives?

- Methodological Answer :

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Cross-reference with literature values obtained in identical solvents .

- Dynamic Effects : Chair flipping in tetrahydropyrans causes averaged signals. Low-temperature NMR (-40°C) "freezes" conformers, resolving splitting patterns .

- Stereochemical Assignments : Use NOESY/ROESY to distinguish axial vs. equatorial substituents. For example, 3,3-dimethyl groups show strong NOE correlations with adjacent protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.